Erdosteine Sulfoxide
CAS No.:
Cat. No.: VC17993677
Molecular Formula: C8H11NO5S2
Molecular Weight: 265.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO5S2 |
|---|---|
| Molecular Weight | 265.3 g/mol |
| IUPAC Name | 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfinylacetic acid |
| Standard InChI | InChI=1S/C8H11NO5S2/c10-6(3-16(14)4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12) |
| Standard InChI Key | HLAPTZOVAPASJM-UHFFFAOYSA-N |
| Canonical SMILES | C1CSC(=O)C1NC(=O)CS(=O)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Erdosteine Sulfoxide (CAS: 2167084-15-1) is chemically designated as ({2-oxo-2-[(2-oxotetrahydro-3-thiophenyl)amino]ethyl}sulfinyl)acetic acid. Its molecular formula, C₈H₁₁NO₅S₂, reflects the incorporation of a sulfinyl group (-SO-) and a thiolactone ring, which undergo hepatic metabolism to release active thiol groups . The compound’s molecular weight is 265.3 g/mol, distinguishing it from its parent drug, Erdosteine (C₈H₁₁NO₄S₂; MW 249.31 g/mol) .
Table 1: Comparative Chemical Properties of Erdosteine and Erdosteine Sulfoxide
| Property | Erdosteine | Erdosteine Sulfoxide |
|---|---|---|
| Molecular Formula | C₈H₁₁NO₄S₂ | C₈H₁₁NO₅S₂ |
| Molecular Weight | 249.31 g/mol | 265.3 g/mol |
| CAS Number | 84611-23-4 | 2167084-15-1 |
| Key Functional Groups | Thiolactone, thioether | Sulfoxide, free thiol |
Structural and Stereochemical Analysis
The 2D structure of Erdosteine Sulfoxide features a sulfoxide moiety replacing the thioether group in Erdosteine, enhancing its polarity and reactivity. X-ray crystallography and NMR studies confirm that the sulfinyl group adopts a trigonal pyramidal geometry, facilitating interactions with oxidative targets . The compound’s 3D conformation, analyzed via PubChem’s interactive model, reveals optimal spatial arrangement for binding to inflammatory mediators like NF-κB .
Metabolic Activation and Pharmacological Mechanisms
Prodrug Metabolism and Bioactivation
Erdosteine Sulfoxide is the primary active metabolite of Erdosteine, formed via hepatic cytochrome P450-mediated oxidation. This biotransformation unblocks the prodrug’s thiolactone ring, liberating a reactive sulfhydryl (-SH) group responsible for its mucolytic and antioxidant effects . In vivo studies demonstrate that plasma concentrations of Erdosteine Sulfoxide peak within 2–3 hours post-administration, correlating with therapeutic activity .
Antioxidant and Anti-Inflammatory Mechanisms
The sulfhydryl group in Erdosteine Sulfoxide directly scavenges reactive oxygen species (ROS), including hydroxyl radicals and hypochlorous acid, while indirectly upregulating endogenous antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) . Preclinical models show a 40–60% reduction in lipid peroxidation markers (e.g., 8-isoprostane) and neutrophil infiltration in lung tissue following Erdosteine Sulfoxide treatment .
Table 2: Key Pharmacodynamic Effects of Erdosteine Sulfoxide
Preclinical and Clinical Efficacy
Animal Studies: Protection Against Oxidative Stress
In rodent models of LPS-induced lung injury, Erdosteine Sulfoxide (10 mg/kg/day) reduced bronchial inflammation by 70% and improved mucociliary clearance by 50% compared to controls . These effects were attributed to the inhibition of NF-κB activation and subsequent cytokine release .
Human Clinical Trials
A 12-month randomized trial involving 600 COPD patients demonstrated that Erdosteine Sulfoxide, via its parent drug, reduced exacerbation frequency by 35% and hospitalization rates by 28% . Concurrently, spirometric tests revealed a 12% improvement in FEV₁, underscoring its role in preserving lung function .
Future Research Directions
Ongoing studies are exploring Erdosteine Sulfoxide’s potential in mitigating COVID-19-related pulmonary fibrosis and its synergistic effects with novel biologics. Additionally, formulation advances aim to enhance its oral bioavailability, which currently stands at 60–70% .
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